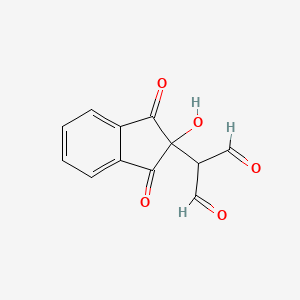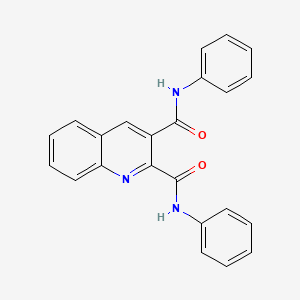
N~2~,N~3~-Diphenylquinoline-2,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~3~-Diphenylquinoline-2,3-dicarboxamide is a complex organic compound belonging to the quinoline family This compound is characterized by the presence of two phenyl groups attached to the quinoline ring, along with two carboxamide groups at the 2 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~3~-Diphenylquinoline-2,3-dicarboxamide typically involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. One common method includes heating the reactants in a solvent such as rectified spirit. For example, the condensation of o-phenylenediamine with benzil in rectified spirit, followed by recrystallization from aqueous ethanol, yields 2,3-diphenylquinoxaline . This method can be adapted for the synthesis of N2,N~3~-Diphenylquinoline-2,3-dicarboxamide by using appropriate starting materials and reaction conditions.
Industrial Production Methods
Industrial production methods for N2,N~3~-Diphenylquinoline-2,3-dicarboxamide may involve scalable reactions using catalysts such as titanium silicate (TS-1) in methanol at room temperature . This method is efficient and allows for the recycling of the catalyst, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~,N~3~-Diphenylquinoline-2,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinoline-2,3-dicarboxylic acid derivatives.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of halogenated or nitrated derivatives of N2,N~3~-Diphenylquinoline-2,3-dicarboxamide.
Applications De Recherche Scientifique
N~2~,N~3~-Diphenylquinoline-2,3-dicarboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N2,N~3~-Diphenylquinoline-2,3-dicarboxamide involves its interaction with specific molecular targets and pathways. For example, it can act as a kinase inhibitor, blocking the activity of enzymes involved in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation. Additionally, the compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparaison Avec Des Composés Similaires
N~2~,N~3~-Diphenylquinoline-2,3-dicarboxamide can be compared with other quinoline derivatives such as:
2,3-Diphenylquinoxaline: Similar in structure but lacks the carboxamide groups, making it less versatile in certain applications.
2,3-Diphenylquinoline: Similar core structure but without the carboxamide groups, leading to different chemical properties and reactivity.
The presence of carboxamide groups in N2,N~3~-Diphenylquinoline-2,3-dicarboxamide enhances its ability to form hydrogen bonds and interact with biological targets, making it unique among similar compounds.
Propriétés
Numéro CAS |
92263-09-7 |
|---|---|
Formule moléculaire |
C23H17N3O2 |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
2-N,3-N-diphenylquinoline-2,3-dicarboxamide |
InChI |
InChI=1S/C23H17N3O2/c27-22(24-17-10-3-1-4-11-17)19-15-16-9-7-8-14-20(16)26-21(19)23(28)25-18-12-5-2-6-13-18/h1-15H,(H,24,27)(H,25,28) |
Clé InChI |
IKBRBMJUPQWRPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3N=C2C(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Dibutylamino)ethenyl]propanedinitrile](/img/structure/B14349603.png)
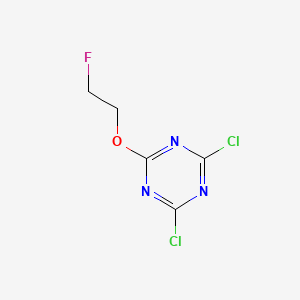
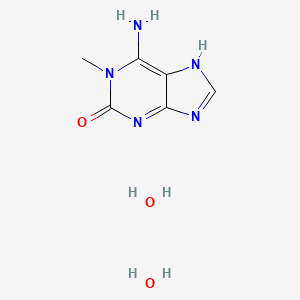
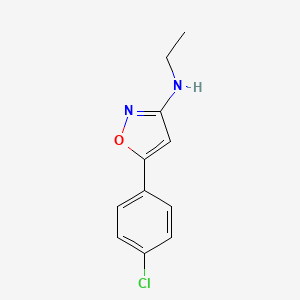
![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)
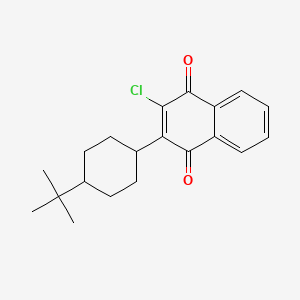
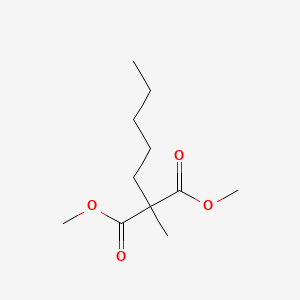
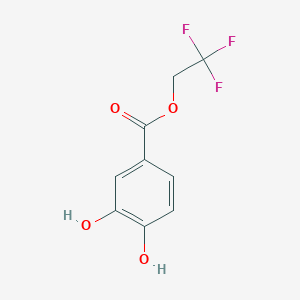
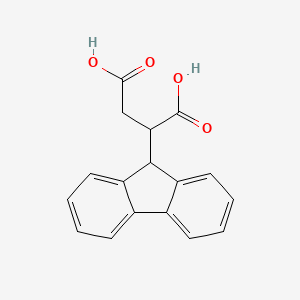
![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)

